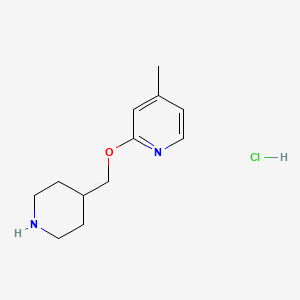
4-Methyl-2-(piperidin-4-ylmethoxy)pyridine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-(piperidin-4-ylmethoxy)pyridine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(piperidin-4-ylmethoxy)pyridine hydrochloride typically involves the reaction of 4-methyl-2-hydroxypyridine with piperidine derivatives under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the hydroxyl group, followed by the addition of piperidine and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions, which offer advantages such as improved safety, scalability, and efficiency. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality .
化学反応の分析
Types of Reactions
4-Methyl-2-(piperidin-4-ylmethoxy)pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce corresponding alcohols or amines .
科学的研究の応用
4-Methyl-2-(piperidin-4-ylmethoxy)pyridine hydrochloride has several scientific research applications:
作用機序
The mechanism of action of 4-Methyl-2-(piperidin-4-ylmethoxy)pyridine hydrochloride involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme involved in the regulation of gene expression through histone modification. By inhibiting LSD1, this compound can increase the methylation levels of histone H3 lysine 4 (H3K4), thereby affecting gene expression and potentially inhibiting the proliferation of cancer cells .
類似化合物との比較
Similar Compounds
- 4-Methyl-2-(piperidin-2-ylmethyl)pyridine hydrochloride
- 2-(Piperidin-4-ylmethyl)pyrimidine hydrochloride
- 3-Methyl-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one hydrochloride
Uniqueness
4-Methyl-2-(piperidin-4-ylmethoxy)pyridine hydrochloride is unique due to its specific substitution pattern and the presence of both piperidine and pyridine moieties. This structural arrangement allows it to interact with a distinct set of molecular targets, making it valuable for specific applications in medicinal chemistry and pharmacology .
生物活性
4-Methyl-2-(piperidin-4-ylmethoxy)pyridine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its significance in drug discovery.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a piperidinylmethoxy group and a methyl group. Its structural formula can be represented as follows:
This structure contributes to its biological activity by influencing its interaction with various molecular targets.
Antimicrobial Properties
Recent studies have indicated that derivatives of pyridine, including this compound, exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MIC) for these compounds often fall within the range of 12.5 to 250 μg/ml, demonstrating their potential as antimicrobial agents .
Anticancer Activity
The compound has been evaluated for its anticancer properties. In vitro studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For example, related pyridine derivatives have shown IC50 values ranging from 0.87 to 12.91 μM against breast cancer cell lines (MCF-7 and MDA-MB-231), indicating a promising therapeutic index compared to standard chemotherapeutics like 5-Fluorouracil .
The biological activity of this compound is thought to involve interaction with specific enzymes and receptors. It may modulate pathways related to inflammation and cell proliferation, which are crucial in cancer progression and infection response .
Study 1: Antimicrobial Evaluation
A study conducted by Desai et al. (2014) synthesized a series of pyridine derivatives and evaluated their antimicrobial activity against various pathogens using the broth microdilution method. The results indicated that compounds similar to this compound exhibited notable antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans, with MIC values significantly lower than those of conventional antibiotics .
Study 2: Anticancer Efficacy
In another study focused on anticancer properties, researchers investigated the effects of pyridine derivatives on human cancer cell lines. The findings revealed that certain derivatives demonstrated high selectivity towards cancer cells while sparing normal cells, suggesting a favorable safety profile for potential therapeutic applications .
Data Summary
特性
分子式 |
C12H19ClN2O |
|---|---|
分子量 |
242.74 g/mol |
IUPAC名 |
4-methyl-2-(piperidin-4-ylmethoxy)pyridine;hydrochloride |
InChI |
InChI=1S/C12H18N2O.ClH/c1-10-2-7-14-12(8-10)15-9-11-3-5-13-6-4-11;/h2,7-8,11,13H,3-6,9H2,1H3;1H |
InChIキー |
NWYDNQOYZNJMOZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1)OCC2CCNCC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















